molecular formula C10H16N2O B1375874 3,5-Bis(dimethylamino)phenol CAS No. 16857-98-0

3,5-Bis(dimethylamino)phenol

Cat. No.: B1375874
CAS No.: 16857-98-0
M. Wt: 180.25 g/mol
InChI Key: VTBZONHGHSXYCH-UHFFFAOYSA-N
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Description

3,5-Bis(dimethylamino)phenol: is an organic compound with the molecular formula C10H16N2O . It is a derivative of phenol, where the hydrogen atoms at the 3 and 5 positions on the benzene ring are replaced by dimethylamino groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(dimethylamino)phenol typically involves the reaction of resorcinol with dimethylamine. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound follow similar steps but are optimized for large-scale production. The use of continuous reactors and automated purification systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

BDMP has the molecular formula C10H16N2OC_{10}H_{16}N_2O and features two dimethylamino groups attached to a phenolic structure. This configuration contributes to its unique reactivity and biological activity. The compound's ability to interact with various biological targets makes it significant in medicinal chemistry.

Organic Synthesis

BDMP serves as an important intermediate in the synthesis of various organic compounds, including:

  • Dyes : Its reactivity allows for the development of colorants used in textiles and other materials.
  • Pharmaceuticals : BDMP is explored for its potential therapeutic properties, acting as a precursor for drugs with antimicrobial and anticancer activities.
  • Polymers : The compound is utilized in the production of advanced materials with specific properties, enhancing durability and performance.

Medicinal Chemistry

BDMP has shown promising results in several therapeutic areas:

  • Anticancer Activity : Research indicates that BDMP can induce apoptosis in cancer cell lines. For instance, studies have demonstrated that at concentrations between 50 to 200 µM, BDMP significantly inhibited the growth of human breast cancer cells (MCF-7), with IC50 values reported between 100-150 µM .
  • Antimicrobial Properties : BDMP exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects : Preliminary studies suggest that BDMP may protect neurons from oxidative stress, which is critical in neurodegenerative diseases.

Material Science

In material science, BDMP is used to enhance the properties of polymers and coatings. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Additionally, BDMP derivatives are being investigated for their role in developing smart materials that respond to environmental stimuli.

Anticancer Research

A study published in a peer-reviewed journal highlighted the effects of BDMP on breast cancer cells. The compound was shown to activate apoptotic pathways through increased levels of cleaved PARP and caspase-3, indicating its potential as an anticancer agent.

Neuroprotection

In another study focusing on neurodegenerative diseases, BDMP demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines. This suggests its potential use in therapies aimed at conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3,5-Bis(dimethylamino)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

    3,5-Diaminophenol: Similar structure but with amino groups instead of dimethylamino groups.

    3,5-Dimethylphenol: Similar structure but with methyl groups instead of dimethylamino groups.

Uniqueness:

    3,5-Bis(dimethylamino)phenol: is unique due to the presence of dimethylamino groups, which impart specific electronic and steric properties.

Biological Activity

3,5-Bis(dimethylamino)phenol (BDMP) is a compound of significant interest in medicinal and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of BDMP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BDMP is characterized by two dimethylamino groups attached to a phenolic structure at the 3 and 5 positions. Its molecular formula is C10H15N2OC_{10}H_{15}N_2O, and it exhibits properties typical of phenolic compounds, such as antioxidant activity and potential interactions with various biological targets.

Mechanisms of Biological Activity

Research has identified several key mechanisms through which BDMP exerts its biological effects:

  • Antioxidant Activity : BDMP has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer.
  • Enzyme Modulation : BDMP interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of co-administered drugs. Such interactions may lead to altered drug efficacy and toxicity profiles.
  • Antimicrobial Properties : Preliminary studies indicate that BDMP exhibits antimicrobial activity against a range of pathogens, suggesting its potential use in treating infections.

Case Studies and Research Findings

A number of studies have explored the biological activities of BDMP, highlighting its therapeutic potential:

  • Anticancer Activity :
    • A study investigated the effects of BDMP on various cancer cell lines. At concentrations ranging from 50 to 200 µM, BDMP induced apoptosis in human breast cancer cells (MCF-7), evidenced by increased levels of cleaved PARP and caspase-3 . The compound's IC50 values were reported to be between 100-150 µM for significant growth inhibition.
  • Neuroprotective Effects :
    • Another study focused on the neuroprotective properties of BDMP against oxidative stress-induced neuronal cell death. Results indicated that treatment with BDMP significantly reduced cell death in neuronal cultures exposed to oxidative stressors .
  • Antimicrobial Efficacy :
    • Research demonstrated that BDMP displayed antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL . This suggests potential applications in developing antimicrobial agents.

Comparative Analysis

To better understand the biological activity of BDMP, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Biological Activities
This compoundC10H15N2OAntioxidant, anticancer, antimicrobial
4-(Dimethylamino)phenolC8H10N2OAntimicrobial, dye precursor
2,3-Bis(dimethylamino)phenolC10H15N2OAnticancer, enzyme modulation

Properties

IUPAC Name

3,5-bis(dimethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-11(2)8-5-9(12(3)4)7-10(13)6-8/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBZONHGHSXYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40776055
Record name 3,5-Bis(dimethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16857-98-0
Record name 3,5-Bis(dimethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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